3-(Thiophen-3-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(Thiophen-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. Another method includes the oxidation of 2-acetylthiophene using hypochlorite .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted thiophene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and various substituted thiophene derivatives .
Scientific Research Applications
3-(Thiophen-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can modulate various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Methylthiophene
- 3-Methylthiophene
Uniqueness
3-(Thiophen-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6O2S2 |
---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
3-thiophen-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11) |
InChI Key |
JJBZTXXKIWKYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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